molecular formula C13H10N4O2 B2858815 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 630083-00-0

2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B2858815
CAS No.: 630083-00-0
M. Wt: 254.249
InChI Key: XLIMUIKQMVZARI-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is a synthetically versatile heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This complex molecule features a fused pyrrolo[3,4-c]pyridine-1,3-dione core, a scaffold recognized for its broad spectrum of pharmacological properties . The structure is further functionalized with a (pyridin-2-ylamino)methyl substituent, enhancing its potential as a building block for developing novel bioactive molecules and for probing structure-activity relationships (SAR). The pyrrolo[3,4-c]pyridine scaffold is a key pharmacophore of interest in numerous therapeutic areas. Scientific literature indicates that derivatives of this core structure have been investigated for their promising biological activities, which include analgesic and sedative effects . Furthermore, this class of compounds has shown potential in treating diseases of the nervous and immune systems, and exhibits antidiabetic, antimycobacterial, antiviral, and antitumor activities . As such, this reagent serves as a critical intermediate for researchers developing new compounds for these applications. Its mechanism of action is typically target-dependent, and its value lies in its ability to be synthetically modified to interact with various enzymatic targets, such as aldose reductase . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind. Researchers are responsible for ensuring all necessary approvals and safety protocols are in place before handling this compound.

Properties

IUPAC Name

2-[(pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-9-4-6-14-7-10(9)13(19)17(12)8-16-11-3-1-2-5-15-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMUIKQMVZARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

A related compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1h-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study. Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes. This suggests that similar compounds may have comparable ADME properties, although further studies would be needed to confirm this for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione.

Biological Activity

The compound 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is a derivative of pyrrolo[3,4-c]pyridine, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H12N4O2C_{13}H_{12}N_{4}O_{2}

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of biological activities, including anticancer, analgesic, and anti-inflammatory properties. The following sections detail specific activities and relevant studies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties:

  • Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown IC50 values for FGFR inhibition ranging from 7 to 712 nM across different receptor types .
  • Cell Proliferation Inhibition : For example, a related compound exhibited potent inhibition of breast cancer cell line proliferation (4T1 cells), leading to apoptosis and reduced migration and invasion capabilities .

Analgesic Activity

The analgesic potential of pyrrolo[3,4-c]pyridine derivatives has been explored through various preclinical models:

  • Pain Models : In the "hot plate" and "writhing" tests, certain derivatives displayed superior analgesic effects compared to aspirin, with some compounds showing efficacy comparable to morphine .
  • Dosage and Efficacy : Notably, compounds were found to significantly inhibit locomotor activity while prolonging the duration of thiopental-induced sleep in mice .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been evaluated:

  • Nitric Oxide Production : Some derivatives effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential for treating inflammatory conditions .

Case Studies and Research Findings

StudyCompoundActivityFindings
4hAnticancerIC50 values against FGFRs: 7 nM (FGFR1), 9 nM (FGFR2)
9 & 11AnalgesicMore effective than aspirin in "writhing" test; similar to morphine
VariousAnti-inflammatoryInhibition of NO production in RAW 264.7 cells

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione is primarily linked to its structural similarity with other pyrrolo[3,4-c]pyridine derivatives. Research indicates that these compounds exhibit a range of biological activities:

  • Antidiabetic Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can effectively lower blood glucose levels by enhancing insulin sensitivity in muscle and adipose tissues. For instance, specific derivatives have demonstrated increased glucose uptake without affecting insulin levels, making them potential candidates for diabetes management .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK4 and CDK6, these compounds can prevent uncontrolled cell proliferation associated with various cancers . In vitro studies have shown moderate cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent .
  • Antimicrobial Activity : Research has indicated that certain derivatives possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. This suggests a potential role in treating infections .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Knutsen et al.Antidiabetic effectsDemonstrated significant reduction in blood glucose levels via enhanced insulin sensitivity .
Kalai et al.Anticancer propertiesShowed moderate cytotoxicity against ovarian cancer cells while sparing noncancerous cells .
Wojcicka et al.Antimicrobial activityReported moderate activity against Staphylococcus aureus and significant inhibition of Candida albicans growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituent groups at positions 2, 4, 6, and 5. Below is a comparative analysis of key analogs:

Pharmacological Activity Comparison

  • Antimicrobial Activity : The 1,2,4-oxadiazole-substituted analog (MIC₉₀ < 0.15 µM) outperforms Mannich bases (moderate S. aureus activity) due to improved metabolic stability and solubility . The target compound’s pyridine moiety may offer unique interactions with bacterial targets.
  • Antidiabetic Potential: Phenoxy derivatives increased insulin sensitivity by >30%, while carboxylic acid derivatives inhibited aldose reductase. The target compound lacks these groups, suggesting divergent mechanisms .
  • Antitumor Activity: N-Alkyl derivatives (e.g., 20a–s) showed moderate antitumor activity, but the target compound’s pyridin-2-ylamino group could modulate kinase inhibition or DNA interaction .

Q & A

Q. What are the established synthetic routes for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the functionalization of pyrrolo[3,4-c]pyridine-1,3-dione cores. Key steps include:
  • Mannich-type reactions : Introducing the pyridin-2-ylamino methyl group via condensation with formaldehyde and pyridin-2-amine under acidic conditions .
  • Solvent and temperature optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction efficiency. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .
  • Yield improvement : Employ Design of Experiments (DoE) to screen variables (e.g., molar ratios, catalysts) and reduce trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing this compound and assessing purity?

  • Methodological Answer :
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine and pyrrolo-pyridine moieties. Key signals include δ ~8.5 ppm (pyridine H) and δ ~6.8 ppm (pyrrole H) .
  • Elemental analysis : Validate stoichiometry (C, H, N) to ensure synthetic accuracy .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

  • Methodological Answer :
  • In vitro kinase assays : Prioritize kinases like CDK4/6 or VEGFR due to structural similarity to pyrrolo-pyridine kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • ADME prediction : Employ computational tools (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonding with pyridin-2-ylamino groups and hydrophobic interactions with the pyrrolo-pyridine core .
  • QSAR modeling : Train models on pyrrolo-pyridine analogs (e.g., from PubChem) to predict bioactivity trends. Descriptors like topological polar surface area (TPSA) and molecular weight are critical .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify persistent binding motifs .

Q. How can structural modifications resolve contradictions in biological activity data across analogs?

  • Methodological Answer :
  • Comparative SAR analysis : Tabulate analogs (e.g., halogen substitutions, alkyl chain variations) and correlate structural features with activity shifts. For example:
Analog SubstituentTarget (IC₅₀ nM)Key SAR Insight
-Cl at C4CDK4: 12 nMEnhances kinase selectivity
-OCH₃ at C6VEGFR2: 45 nMImproves solubility but reduces potency
-CF₃ at C7InactiveSteric hindrance disrupts binding
  • Fragment-based optimization : Replace inactive moieties (e.g., CF₃) with bioisosteres (e.g., -CN) to retain spatial occupancy while restoring activity .

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., during Mannich steps) .
  • Catalyst screening : Test heterogeneous catalysts (e.g., zeolite-supported acids) for easier separation and reusability .
  • Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-analysis : Compile data from kinase assays (e.g., IC₅₀ values) and stratify by assay conditions (e.g., ATP concentration, incubation time). For example:
  • Case Study : Analog A shows IC₅₀ = 50 nM in a low-ATP (1 µM) assay but IC₅₀ = 500 nM at physiological ATP (1 mM), suggesting ATP-competitive binding .
  • Orthogonal validation : Confirm activity using alternative assays (e.g., thermal shift assays vs. enzymatic assays) .

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